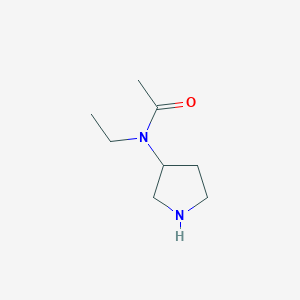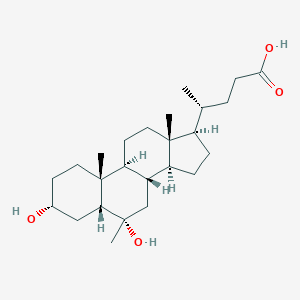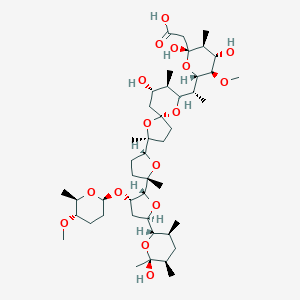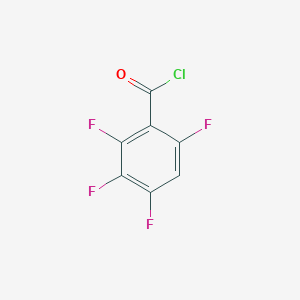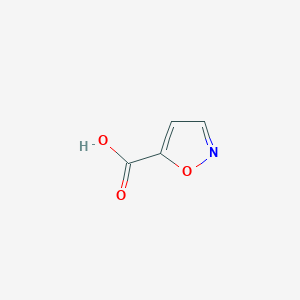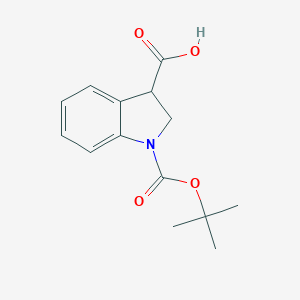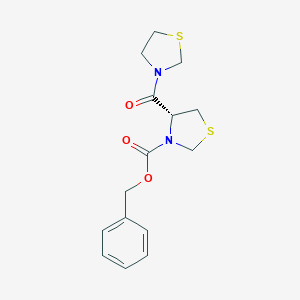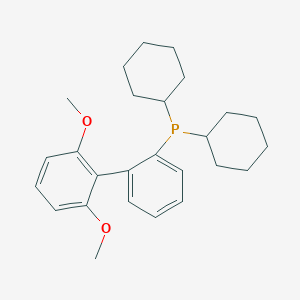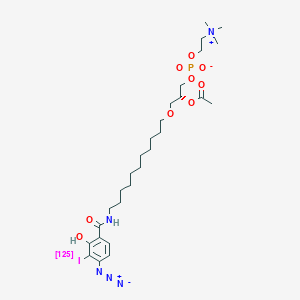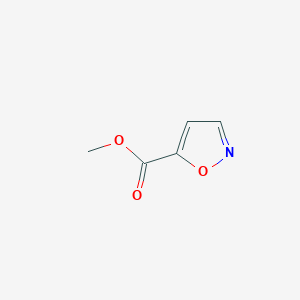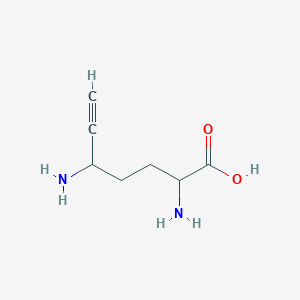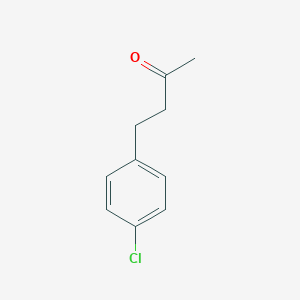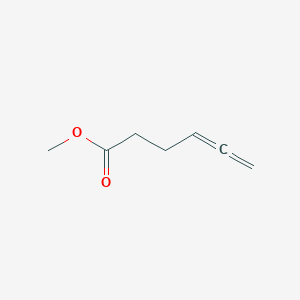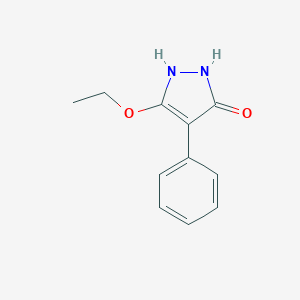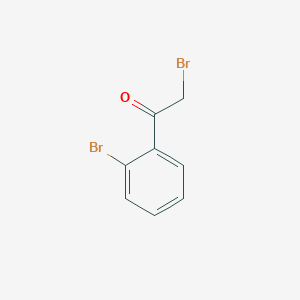
2-Bromo-1-(2-bromophenyl)ethanone
Übersicht
Beschreibung
Synthesis Analysis
2-Bromo-1-(2-bromophenyl)ethanone has been synthesized through various methods, including halogen-exchange reactions and improvement methods using Br2 as the brominating reagent. These synthesis methods have focused on optimizing yield and purity, demonstrating the compound's accessibility for further studies and applications (Li Yu-feng, 2013). Additionally, a novel three-component condensation reaction involving an isocyanide, an electron-deficient acetylenic ester, and 2-bromo-1-(4-bromophenyl)ethanone has been developed to efficiently produce fully substituted iminolactones in high yields without the need for activation or modification (A. Shaabani, Ebrohim Soleimani, Afshin Sarvary, 2008).
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related bromophenyl compounds have been thoroughly investigated through experimental and theoretical means, including X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FT-IR). These studies have provided insights into the compound’s stability, which arises from hyper-conjugative interactions and charge delocalization, analyzed using Natural Bond Orbital (NBO) analysis. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis have also been utilized to determine charge transfer within the molecule (Y. Mary et al., 2015).
Chemical Reactions and Properties
2-Bromo-1-(2-bromophenyl)ethanone participates in various chemical reactions, including three-component condensation reactions that produce fully substituted iminolactones. This reactivity showcases the compound's versatility in synthetic chemistry, providing avenues for developing novel compounds with potential applications in materials science and pharmaceuticals (A. Shaabani, Ebrohim Soleimani, Afshin Sarvary, 2008).
Physical Properties Analysis
The physical properties of 2-Bromo-1-(2-bromophenyl)ethanone and related compounds have been characterized through various analytical techniques. Studies have focused on understanding the compound's crystalline structure, employing single-crystal X-ray crystallography to elucidate its geometric parameters. These analyses contribute to a deeper understanding of the compound's physical characteristics, essential for its manipulation and application in different chemical contexts.
Chemical Properties Analysis
The chemical properties of 2-Bromo-1-(2-bromophenyl)ethanone are closely related to its reactivity and interactions with other molecules. NBO, HOMO-LUMO, and Molecular Electrostatic Potential (MEP) analyses have been instrumental in understanding the compound's electron distribution, reactivity sites, and potential for charge transfer. Such studies are crucial for predicting the compound's behavior in various chemical reactions and its interaction with biological molecules, thereby facilitating its application in designing drugs and materials with specific functionalities (Y. Mary et al., 2015).
Wissenschaftliche Forschungsanwendungen
-
Synthesis of alpha-Bromoketones
- Application : 2-Bromo-1-(2-bromophenyl)ethanone is used in the synthesis of alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone .
- Method : The method involves a one-pot strategy to synthesize alpha-Bromoketones from secondary alcohols using ammonium bromide and oxone .
- Results : The results include the successful synthesis of various alpha-Bromoketones, including 2-Bromo-1-(1-phenyl)ethanone, 2-Bromo-1-(4-fluorophenyl)ethanone, and others .
-
- Application : 2-Bromo-1-(2-bromophenyl)ethanone is used in a novel three-component condensation reaction .
- Method : The method involves a condensation reaction between an isocyanide, an electron-deficient acetylenic ester, and 2-bromo-1-(4-bromophenyl)ethanone .
- Results : The results of this research are not detailed in the available source .
-
- Application : 2-Bromo-1-(2-bromophenyl)ethanone is used in the synthesis of trialkyl 2-[(1 E)-N-(alkoxycarbonyl)-2-aryl-2-oxoethanehydrazonoyl]hydrazine-1,1,2-tricarboxylate .
- Method : The method involves the isoquinoline-catalyzed addition of 2-bromo-1-aryl-1-ethanone to dialkyl .
- Results : The results include the successful synthesis of the mentioned compound .
-
- Application : 2-Bromo-1-(2-bromophenyl)ethanone is an important organic synthesis intermediate, widely used in synthetic medicine, pesticides, dyes, flavors and fragrances, perfumes, and intermediates of Liquid Crystals .
- Method : The specific methods of application or experimental procedures are not detailed in the available source .
- Results : The outcomes of this application are not detailed in the available source .
-
Food, Drug, Pesticide or Biocidal Product Use
- Application : 2-Bromo-1-(2-bromophenyl)ethanone is used in the production of food, drugs, pesticides, or biocidal products .
- Method : The specific methods of application or experimental procedures are not detailed in the available source .
- Results : The outcomes of this application are not detailed in the available source .
-
- Application : 2-Bromo-1-(2-bromophenyl)ethanone is used in High Performance Liquid Chromatography (HPLC) for column separation .
- Method : The compound is used in the HPLC process, but the specific methods of application or experimental procedures are not detailed in the available source .
- Results : The outcomes of this application are not detailed in the available source .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromo-1-(2-bromophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXPJIJQTHJGCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372109 | |
| Record name | 2-bromo-1-(2-bromophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(2-bromophenyl)ethanone | |
CAS RN |
49851-55-0 | |
| Record name | 2-bromo-1-(2-bromophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromophenacyl Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

